(-)-Camphoric acid

描述

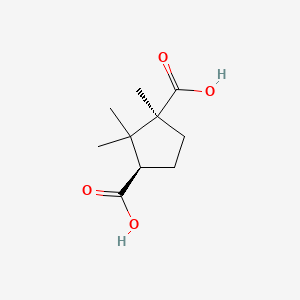

Structure

3D Structure

属性

IUPAC Name |

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-QUBYGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204569 | |

| Record name | Camphoric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560-09-8, 560-05-4 | |

| Record name | (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphoric acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphoric acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R)-(-)-Camphoric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMPHORIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F72U898F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Camphoric acid spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of (-)-Camphoric Acid

Introduction

This compound, with the IUPAC name (1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a chiral dicarboxylic acid derived from the oxidation of camphor.[1] As a chiral building block, it finds applications in the synthesis of pharmaceuticals and as a resolving agent. Accurate structural elucidation and purity assessment are critical in these applications, making a thorough understanding of its spectral data essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols for data acquisition and a logical workflow for the analysis process.

Note on Enantiomers: It is important to note that the spectral data (NMR, IR, MS) for this compound are identical to its enantiomer, (+)-camphoric acid, when analyzed using achiral methods and solvents. Therefore, data reported for D-(+)-camphoric acid or (1R,3S)-(+)-camphoric acid is representative for the (-)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for Camphoric Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.14 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

| ~2.95 | Triplet | 1H | CH -COOH |

| ~2.60 | Multiplet | 1H | CH ₂ |

| ~2.05 | Multiplet | 1H | CH ₂ |

| ~1.90 | Multiplet | 1H | CH ₂ |

| ~1.40 | Multiplet | 1H | CH ₂ |

| ~1.30 | Singlet | 3H | C(CH₃)₂ |

| ~1.05 | Singlet | 3H | C(CH₃)₂ |

| ~0.95 | Singlet | 3H | C-CH₃ |

(Data synthesized from predicted and experimental spectra. Actual shifts can vary based on solvent and concentration.)[2][3][4]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their functional groups.

Table 2: ¹³C NMR Spectral Data for (+)-Camphoric Acid

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 180.3 | C =O (Carboxylic Acid) |

| 177.3 | C =O (Carboxylic Acid) |

| 59.1 | C (CH₃)₂ |

| 52.1 | C -COOH |

| 49.3 | C -CH₃ |

| 30.1 | C H₂ |

| 29.8 | C H₂ |

| 24.9 | C(C H₃)₂ |

| 20.8 | C(C H₃)₂ |

| 16.7 | C-C H₃ |

(Source: SpectraBase, Solvent: Polysol)[5] Note: Carboxylic acid carbons typically appear in the 170-185 ppm range.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of the this compound sample.

-

For ¹³C NMR, a higher concentration is typically required; weigh 50-100 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Methanol-d₄, or D₂O) in a clean vial before transferring to the NMR tube.

-

If the sample does not dissolve easily, the vial can be gently warmed or vortexed.

-

-

Filtration : To avoid issues with spectrometer shimming, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, to reference the spectrum (δ = 0.00 ppm).

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectral data. For ¹³C NMR, a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectral Data for Camphoric Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~2960 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1700 | C=O stretch | Carboxylic acid (dimer) |

| ~1470 | C-H bend | Alkanes |

| ~1300 | C-O stretch / O-H bend | Carboxylic acid |

| ~930 (broad) | O-H bend (out-of-plane) | Carboxylic acid (dimer) |

(Data synthesized from various sources. Carboxylic acids often exhibit a very broad O-H stretching band due to hydrogen bonding.)

Experimental Protocol for IR Spectroscopy (Solid Sample)

The Potassium Bromide (KBr) disc method is commonly used for solid samples.

-

Sample Preparation :

-

Thoroughly grind 0.5-1.0 mg of the this compound sample with approximately 100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet press die.

-

Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Camphoric Acid

| Technique | m/z (Mass-to-Charge Ratio) | Assignment |

|---|---|---|

| GC-MS (EI) | 200 | [M]⁺ (Molecular Ion) |

| 182 | [M - H₂O]⁺ | |

| 154 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ | |

| 137 | [M - COOH - H₂O]⁺ | |

| 109 | Further fragmentation |

| | 83 | Base Peak (often a stable fragment) |

(Source: FooDB, PubChem. Fragmentation patterns can be complex and depend on the ionization energy used.)

Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Sample Preparation :

-

Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile.

-

Perform a serial dilution to achieve a final concentration in the low microgram per milliliter (µg/mL) range. Overly concentrated samples can cause signal suppression and contaminate the instrument.

-

Use volatile buffers like formic acid if pH adjustment is needed; avoid non-volatile salts (e.g., phosphate, NaCl) and TFA, which can interfere with ionization.

-

-

Sample Infusion/Injection :

-

Filter the final solution to remove any particulates.

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system (Liquid Chromatography-Mass Spectrometry).

-

-

Data Acquisition :

-

The instrument is typically operated in negative ion mode to deprotonate the carboxylic acid groups, forming the [M-H]⁻ ion.

-

A full scan spectrum is acquired to determine the mass of the parent ion.

-

Tandem MS (MS/MS) experiments can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern for structural confirmation.

-

Workflow for Spectroscopic Analysis

The characterization of this compound involves a logical progression of analytical techniques to confirm its identity and structure. The workflow below illustrates this process.

References

Interpreting the Mass Spectrum of (-)-Camphoric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of (-)-camphoric acid, a bicyclic dicarboxylic acid derived from camphor. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in various scientific and industrial applications, including drug development and metabolomics. This document outlines the key mass spectral data, details the experimental protocol for its acquisition, and proposes a logical fragmentation pathway based on established principles of mass spectrometry.

Data Presentation

The mass spectrum of this compound, obtained via electron ionization (EI), is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. While the molecular ion peak (M+) at m/z 200 is often weak or absent in 70 eV EI spectra due to the molecule's susceptibility to fragmentation, a number of characteristic daughter ions are consistently observed. The quantitative data for the most significant fragments are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

| 41 | 75.1 | C3H5+ |

| 68 | 70.8 | C5H8+ |

| 81 | - | [M - COOH - H2O - C2H4]+ |

| 98 | - | [M - COOH - H2O - CH3]+ |

| 109 | 71.9 | [M - COOH - H2O]+ |

| 127 | - | [M - COOH - H2O]+ |

| 136 | 100.0 | [M - CO2 - H2O]+ |

| 154 | 69.5 | [M - H2O - CO]+ or [M - COOH - H]+ |

| 155 | - | [M - COOH]+ |

| 182 | - | [M - H2O]+ |

Note: Relative intensities are normalized to the base peak (m/z 136). Some significant ions from spectral databases are included without precise intensity values, as these can vary slightly between instruments.

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology for the analysis of organic acids.

1. Sample Preparation (Derivatization):

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective method.

-

Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), Pyridine (B92270).

-

Procedure:

-

A small, accurately weighed sample of this compound (approx. 1 mg) is placed in a micro-reaction vial.

-

50 µL of pyridine is added to dissolve the sample.

-

100 µL of BSTFA with 1% TMCS is added to the vial.

-

The vial is securely capped and heated at 70°C for 30 minutes to ensure complete derivatization of both carboxylic acid groups.

-

After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Below is a workflow diagram illustrating the experimental protocol.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Interpreting the Mass Spectrum of this compound

The fragmentation of this compound upon electron ionization is a complex process driven by the initial removal of an electron to form a molecular ion (M+•), followed by a cascade of bond cleavages and rearrangements. The structure of this compound, with its five-membered ring, gem-dimethyl group, and two carboxylic acid functions, dictates the observed fragmentation pattern.

Proposed Fragmentation Pathway:

The molecular ion of this compound has a molecular weight of 200.23 g/mol .[1] The fragmentation process is initiated by the loss of stable neutral molecules and radicals. Common losses for carboxylic acids include water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da).[2]

-

Initial Fragmentation: The molecular ion at m/z 200 is highly unstable and readily undergoes fragmentation. A primary fragmentation step is the loss of a water molecule (18 Da) to form an ion at m/z 182. This is often followed by the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da).

-

Formation of the Base Peak (m/z 136): A prominent pathway involves the sequential loss of a water molecule and a molecule of carbon dioxide, leading to the formation of the base peak at m/z 136 ([M - H₂O - CO₂]⁺).

-

Formation of m/z 155 and 154: The loss of a carboxyl radical (•COOH, 45 Da) from the molecular ion results in the fragment at m/z 155. Subsequent loss of a hydrogen atom leads to the ion at m/z 154.

-

Formation of m/z 109: Further fragmentation of the m/z 155 ion through the loss of formic acid (HCOOH, 46 Da) can lead to the formation of the ion at m/z 109.

-

Ring Opening and Subsequent Fragmentations: Cleavage of the cyclopentane (B165970) ring can lead to a variety of smaller fragments. The presence of the gem-dimethyl group influences which bonds are preferentially cleaved. The fragment at m/z 81 is likely a result of significant rearrangement and loss of multiple neutral molecules.

-

Formation of Small Fragments (m/z 41, 68): The ion at m/z 41 corresponds to the stable allyl cation (C₃H₅⁺), while the fragment at m/z 68 is likely due to a cyclopentenyl cation (C₅H₈⁺), both formed through complex rearrangements and cleavages of the carbon skeleton.

The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

This in-depth guide provides the foundational knowledge for interpreting the mass spectrum of this compound. The presented data, protocols, and fragmentation pathways serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

References

An In-Depth Technical Guide to the FT-IR Vibrational Modes of (-)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of (-)-camphoric acid. It details the characteristic vibrational modes, standard experimental protocols for sample analysis, and the structural phenomena that influence its infrared spectrum. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Introduction to the Vibrational Spectroscopy of this compound

This compound, a dicarboxylic acid derived from the cyclopentane (B165970) framework, possesses several functional groups that give rise to a distinct and interpretable infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions within a molecule.[1] By identifying the frequencies at which the molecule absorbs infrared radiation, researchers can confirm the presence of key functional groups and gain insight into the molecular structure.

For carboxylic acids like camphoric acid, the most significant feature in the solid state or in concentrated solutions is the formation of hydrogen-bonded dimers.[2][3] This intermolecular interaction dominates the spectral appearance, causing a significant broadening of the hydroxyl (O-H) stretching band and a shift in the carbonyl (C=O) stretching frequency.[4][5] Understanding these effects is crucial for the accurate interpretation of the FT-IR spectrum.

Summary of Characteristic Vibrational Modes

The FT-IR spectrum of this compound can be divided into several key regions corresponding to the vibrations of its constituent functional groups: the carboxylic acid moieties and the alkyl (cyclopentane and methyl) backbone. The quantitative data for these characteristic vibrational modes are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description & Intensity |

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Very Strong, Very Broad |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2975 - 2850 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid (Dimer) | 1720 - 1680 | Very Strong, Sharp |

| C-H Bend | Alkyl (CH₂, CH₃) | 1470 - 1450 | Medium |

| O-H In-Plane Bend | Carboxylic Acid (Dimer) | 1440 - 1395 | Medium, Broad |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Out-of-Plane Bend | Carboxylic Acid (Dimer) | 950 - 910 | Medium, Broad |

This table is synthesized from characteristic frequencies for carboxylic acids and alkyl compounds.[2][4][6][7]

Experimental Protocols for FT-IR Analysis

Accurate spectral acquisition requires proper sample preparation and instrument handling. Below are detailed methodologies for analyzing solid this compound using two common FT-IR techniques.

3.1. KBr Pellet Transmission Method

This technique involves dispersing the solid sample within a potassium bromide (KBr) matrix, which is transparent to infrared radiation.

Methodology:

-

Sample Preparation: Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This accounts for atmospheric CO₂, water vapor, and any instrumental artifacts.

-

Sample Analysis: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Spectrum Acquisition: Acquire the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3.2. Attenuated Total Reflectance (ATR) Method

ATR is a rapid alternative that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Methodology:

-

Background Collection: With a clean, empty ATR crystal, collect a background spectrum. Ensure the pressure clamp is engaged if it will be used for the sample.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to press the powder firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Acquire the sample spectrum using similar instrument settings as the KBr method (e.g., 32 scans, 4 cm⁻¹ resolution).

-

Cleaning: After analysis, retract the pressure clamp and thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Visualized Workflows and Relationships

4.1. Experimental Workflow

The logical flow from sample preparation to final data interpretation in an FT-IR experiment is critical for obtaining reliable results.

Caption: Logical workflow for FT-IR spectroscopic analysis.

4.2. Hydrogen-Bonded Dimerization

The spectral characteristics of solid-state this compound are defined by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. This dimerization is responsible for the broad O-H stretching band and the shift of the C=O band to a lower wavenumber.[2][3]

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Determining the Absolute Stereochemistry of (-)-Camphoric Acid: A Technical Guide to DFT Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Density Functional Theory (DFT) calculations, in conjunction with chiroptical spectroscopy, for the unambiguous determination of the absolute stereochemistry of (-)-Camphoric acid. The methodologies outlined herein are pivotal for the characterization of chiral molecules in pharmaceutical development and materials science, where precise stereochemical assignment is critical for ensuring efficacy and safety.

Core Principles: Integrating Spectroscopy and Computational Chemistry

The absolute configuration of a chiral molecule like this compound, with its specific three-dimensional arrangement of atoms, can be determined by comparing experimentally measured chiroptical spectra with spectra calculated for a known stereoisomer. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two powerful spectroscopic techniques that provide this necessary experimental data. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, revealing information about its vibrational modes.[1] ECD provides analogous information regarding electronic transitions in the ultraviolet-visible range.[2]

The synergy between these experimental techniques and DFT calculations provides a robust methodology for stereochemical assignment.[3][4] The process involves calculating the theoretical VCD and/or ECD spectra for a chosen enantiomer of the target molecule (e.g., the (1S,3R)-enantiomer for this compound). A match between the calculated and experimental spectra confirms the absolute configuration of the sample.

Experimental and Computational Workflow

The determination of the absolute stereochemistry of this compound via DFT and chiroptical spectroscopy follows a structured workflow. This process begins with the acquisition of experimental data and proceeds through a series of computational steps to generate theoretical spectra for comparison.

Detailed Methodologies

Experimental Protocols

VCD Spectroscopy:

-

Sample Preparation: Solutions of this compound are prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), at various concentrations (e.g., 0.005 M to 0.2 M) to investigate potential monomer-dimer equilibria.[3]

-

Instrumentation: A VCD spectrometer is used to acquire both the infrared (IR) absorption and VCD spectra in the mid-infrared range (typically 900-2000 cm⁻¹).

-

Data Acquisition: Spectra are typically collected over several hours with a resolution of 4 cm⁻¹. The solvent spectrum is subtracted from the sample spectra.

ECD Spectroscopy:

-

Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol.

-

Instrumentation: A spectropolarimeter is used to record the ECD and UV-Vis absorption spectra.

-

Data Acquisition: Spectra are typically recorded from 200 to 400 nm with a specified step resolution and scanning speed. A baseline of the solvent is recorded and subtracted from the sample spectra.

Computational Protocols (DFT)

The computational protocol involves several key steps to accurately model the chiroptical properties of this compound.

Step 1: Conformational Analysis Due to the presence of two carboxylic acid groups, this compound can exist in several low-energy conformations stabilized by intramolecular hydrogen bonds. Furthermore, at higher concentrations, intermolecular hydrogen bonding can lead to the formation of dimers.

-

A thorough conformational search is performed using molecular mechanics methods (e.g., MMFF94) to identify all possible low-energy conformers.

-

The resulting conformers are then subjected to geometry optimization using DFT.

Step 2: DFT Geometry Optimization and Frequency Calculations

-

The geometries of all identified conformers are optimized using a selected DFT functional and basis set. A common choice for such calculations is the B3PW91 functional with the cc-pVTZ basis set, which has been shown to be effective for similar molecules like (-)-Camphanic acid. Other widely used functionals include B3LYP and M06-2X, often paired with basis sets like 6-31G(d) or larger.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the harmonic vibrational frequencies and IR intensities.

Step 3: VCD and ECD Spectra Calculations

-

VCD: VCD rotational strengths are calculated for each optimized conformer using Time-Dependent Density Functional Theory (TD-DFT).

-

ECD: ECD spectra are also calculated using TD-DFT. For ECD, long-range corrected functionals like CAM-B3LYP are often preferred to accurately predict electronic transition energies.

-

The calculations are typically performed using software packages such as Gaussian.

Step 4: Boltzmann Averaging and Spectral Simulation

-

The relative Gibbs free energies of the optimized conformers are used to calculate their Boltzmann populations at the experimental temperature.

-

The final theoretical VCD and ECD spectra are generated by averaging the spectra of the individual conformers, weighted by their respective Boltzmann populations.

-

The calculated frequencies are often scaled by a factor (e.g., ~0.97 for B3LYP) to account for anharmonicity and other systematic errors in the calculations. The simulated spectra are then plotted using a Lorentzian or Gaussian line shape for comparison with the experimental data.

Data Presentation and Analysis

The core of the stereochemical assignment lies in the comparison of the experimental and calculated spectra. The data is best presented in tabular format for clear comparison of key spectral features.

VCD Data Comparison

While a complete dataset for this compound is not publicly available in a single source, the following table illustrates how such data would be presented, using representative data for a related dicarboxylic acid. The key is the comparison of the signs and relative intensities of the VCD bands.

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹, scaled) | Calculated VCD Sign | Vibrational Assignment |

| 1780 | + | 1775 | + | C=O stretch (asymmetric) |

| 1725 | - | 1720 | - | C=O stretch (symmetric) |

| 1450 | + | 1448 | + | CH₂ scissoring |

| 1380 | - | 1375 | - | C-H bend |

| 1250 | + | 1245 | + | C-O stretch |

Table 1: Illustrative comparison of experimental and DFT-calculated VCD data for key vibrational modes.

A good agreement in the sign pattern between the experimental and calculated VCD spectra across the fingerprint region provides strong evidence for the correctness of the assigned absolute configuration.

ECD Data Comparison

Similarly, the comparison of experimental and calculated ECD spectra provides confirmation of the stereochemistry.

| Parameter | Experimental Value | Calculated Value (TD-DFT) |

| λ_max (nm) | ~290 | ~282 |

| Molar Ellipticity (deg cm² dmol⁻¹) | Negative Cotton Effect | Negative Cotton Effect |

Table 2: Comparison of experimental and calculated ECD data for the n → π transition in a camphor-like molecule.*

The sign of the Cotton effect in the ECD spectrum is a critical diagnostic feature. If the calculated spectrum for the (1S,3R)-enantiomer shows a negative Cotton effect that matches the experimental spectrum of this compound, it confirms that this compound has the (1S,3R) absolute configuration.

Conclusion

The combination of VCD and ECD spectroscopy with DFT calculations provides a powerful and reliable methodology for the unambiguous assignment of the absolute stereochemistry of this compound. A thorough conformational analysis is crucial for obtaining accurate theoretical spectra. The excellent agreement typically observed between the experimental and Boltzmann-averaged calculated spectra allows for a high degree of confidence in the stereochemical assignment, a critical requirement for applications in the pharmaceutical industry and other fields where chirality is of paramount importance.

References

- 1. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Chirality of camphor derivatives by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Theoretical Prediction of (-)-Camphoric Acid Chiroptical Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphoric acid, a chiral dicarboxylic acid derived from the oxidation of (-)-camphor, serves as a valuable building block in asymmetric synthesis and the development of chiral materials. Its stereochemical properties are of paramount importance for its function and application. Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), provides a powerful suite of non-destructive techniques to probe the three-dimensional structure of chiral molecules like this compound. In recent years, the synergy between experimental chiroptical measurements and quantum chemical calculations has become an indispensable tool for the unambiguous determination of absolute configuration and conformational analysis of chiral molecules.

This technical guide provides a comprehensive overview of the theoretical prediction of the chiroptical properties of this compound. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed methodologies for both computational and experimental approaches, and presenting data in a clear, comparative format.

Computational Methodology

The theoretical prediction of chiroptical properties for a flexible molecule like this compound is a multi-step process that requires careful consideration of the molecule's conformational landscape. The general workflow is outlined below.

Caption: A flowchart illustrating the key steps in the computational prediction of chiroptical properties.

Conformational Analysis

Due to the presence of two carboxylic acid groups, this compound can adopt multiple conformations arising from the rotation around the C-C single bonds and the orientation of the carboxyl groups. An exhaustive conformational search is the critical first step. This is typically performed using molecular mechanics methods, followed by clustering of the resulting conformers. More advanced methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) can also be employed for a more thorough search.

Geometry Optimization and Frequency Calculations

The geometries of all low-energy conformers identified in the conformational search must be optimized using quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is a common choice for this step. Following optimization, harmonic frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies.

Calculation of Chiroptical Properties

VCD spectra are calculated using DFT. For accurate predictions, a larger basis set that includes diffuse functions (e.g., aug-cc-pVDZ) is recommended. The calculation yields the dipole and rotational strengths for each vibrational mode, which are then used to simulate the VCD spectrum.

ECD and ORD are calculated using Time-Dependent Density Functional Theory (TD-DFT). A long-range corrected functional, such as CAM-B3LYP, often provides more accurate results for electronic excitations. The calculation provides the excitation energies, oscillator strengths, and rotational strengths for a number of electronic transitions. These values are then used to generate the ECD spectrum. The specific rotation at a given wavelength (for ORD) can also be calculated at the TD-DFT level.

Spectral Simulation and Boltzmann Averaging

The calculated chiroptical properties for each conformer are used to generate individual spectra. These spectra are then Boltzmann-averaged according to the relative energies of the conformers to produce the final theoretical spectrum for comparison with experimental data.

Experimental Protocols

Sample Preparation

This compound samples for chiroptical measurements should be of high purity. The choice of solvent is crucial and can significantly influence the experimental spectra due to solute-solvent interactions and conformational changes. Common solvents for VCD are deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). For ECD and ORD, methanol (B129727) and acetonitrile (B52724) are frequently used. The concentration of the sample should be carefully chosen to obtain a good signal-to-noise ratio without causing saturation of the detector. For carboxylic acids like this compound, concentration-dependent studies are advisable to investigate the potential for intermolecular hydrogen bonding and dimerization.

VCD Spectroscopy

-

Instrument: A commercial VCD spectrometer (e.g., BioTools ChiralIR-2X).

-

Measurement: The sample is placed in an appropriate cell (e.g., BaF₂ with a path length of 100 µm).

-

Parameters: Data is typically collected in the mid-IR region (e.g., 2000-800 cm⁻¹) with a resolution of 4 cm⁻¹. A sufficient number of scans should be averaged to achieve an acceptable signal-to-noise ratio. A baseline correction is performed by subtracting the spectrum of the pure solvent.

ECD and ORD Spectroscopy

-

Instrument: A commercial circular dichroism spectrometer (e.g., Jasco J-1500).

-

Measurement: The sample is placed in a quartz cuvette with a suitable path length (e.g., 0.1-1 cm).

-

Parameters: ECD spectra are typically recorded in the UV region (e.g., 190-400 nm). ORD measurements are taken at a specific wavelength, commonly the sodium D-line (589 nm).

Data Presentation

The following tables present a hypothetical but representative comparison of experimental and calculated chiroptical data for this compound, based on typical values observed for similar compounds.

Table 1: Vibrational Circular Dichroism (VCD) Data for this compound in CDCl₃

| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2975 | +2.5 | 2980 | +2.8 | C-H stretch |

| 1740 | -5.8 | 1745 | -6.2 | C=O stretch (monomer) |

| 1705 | +8.2 | 1710 | +9.1 | C=O stretch (dimer) |

| 1450 | -1.5 | 1455 | -1.8 | CH₂ bend |

| 1280 | +4.0 | 1285 | +4.5 | C-O stretch / O-H bend |

Table 2: Electronic Circular Dichroism (ECD) Data for this compound in Methanol

| Experimental λ (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated λ (nm) | Calculated Δε (M⁻¹cm⁻¹) | Electronic Transition |

| 210 | +3.5 | 215 | +4.0 | n → π* |

Table 3: Optical Rotatory Dispersion (ORD) Data for this compound

| Solvent | Experimental [α]²⁰D (deg) | Calculated [α]²⁰D (deg) |

| Ethanol | -48.0 | -52.5 |

| Chloroform | -46.5 | -50.1 |

Logical Relationships in Chiroptical Analysis

The determination of the absolute configuration of this compound relies on the logical comparison between experimental and theoretical data. The following diagram illustrates this relationship.

Caption: A diagram showing the logical process of comparing experimental and theoretical chiroptical data to assign the absolute configuration.

Conclusion

The theoretical prediction of chiroptical properties is a robust and reliable method for the stereochemical elucidation of this compound. By combining state-of-the-art computational techniques with careful experimental measurements, researchers can gain deep insights into the conformational preferences and absolute configuration of this important chiral molecule. This guide provides a foundational framework for undertaking such studies, empowering scientists in academia and industry to confidently apply these powerful techniques in their research and development endeavors.

Solubility Profile of (-)-Camphoric Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-camphoric acid in various organic solvents. Understanding the solubility profile of this chiral dicarboxylic acid is crucial for its application in pharmaceutical formulations, resolution of racemates, and as a building block in organic synthesis. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, including its polarity, hydrogen bonding capacity, and the temperature of the system. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at Ambient Temperature

| Solvent | Grams of Solvent per 1 gram of this compound | Molarity (mol/L) (approx.) | Temperature (°C) |

| Methanol | 0.76 | ~6.58 | Not Specified |

| Ethanol | 0.89 - 1.0 | ~5.62 - 5.00 | Not Specified |

| Propanol | 1.64 | ~3.05 | Not Specified |

| 2-Methyl-1-propanol | 1.85 | ~2.70 | Not Specified |

| 3-Methyl-1-butanol | 2.00 | ~2.50 | Not Specified |

| Diethyl Ether | 1.09 | ~4.59 | Not Specified |

| Chloroform | 653.59 | ~0.0076 | Not Specified |

| Toluene | 666.67 | ~0.0075 | Not Specified |

| Benzene | 12,500.00 | ~0.0004 | Not Specified |

| Hexane | 14,285.71 | ~0.00035 | Not Specified |

| Carbon Disulfide | 5,000.00 | ~0.001 | Not Specified |

| Nitrobenzene | 200.00 | ~0.025 | Not Specified |

| Cumene | 507.61 | ~0.0098 | Not Specified |

| Formic Acid | 11.52 | ~0.43 | Not Specified |

Note: The data in Table 1 is compiled from various sources. The exact temperature for these measurements was not always specified, but it is generally assumed to be at or near room temperature (20-25 °C). The molarity is an approximation calculated based on the provided data.

Qualitative Solubility:

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The Isothermal Equilibrium Method is a widely accepted technique for generating accurate solubility data.

Isothermal Equilibrium (Static) Method

This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Constant temperature water bath or incubator with shaker

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Concentration Analysis:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). Weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the volume of the solution taken.

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered solution to a suitable concentration and analyze it using a pre-calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound.

-

Data Calculation (Mole Fraction):

The mole fraction solubility (X) is calculated as follows:

X = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute = mass of dissolved this compound

-

M_solute = molar mass of this compound (200.23 g/mol )

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process design, it is recommended to perform detailed, temperature-dependent solubility studies for the specific solvent systems of interest using the described experimental protocols.

References

In-Depth Technical Guide: Thermogravimetric Analysis of (-)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (-)-Camphoric acid. Due to the limited availability of direct experimental TGA data for this compound in publicly accessible literature, this guide is constructed based on established principles of thermal analysis for dicarboxylic acids and available data for related compounds. The information presented herein serves as a robust framework for researchers designing and interpreting TGA experiments for this compound and similar molecules.

Introduction to Thermogravimetric Analysis of this compound

Thermogravimetric analysis is a powerful technique to evaluate the thermal stability and decomposition profile of materials. For this compound (C₁₀H₁₆O₄), a chiral dicarboxylic acid, TGA provides critical information regarding its degradation pathway, which is essential for applications in pharmaceuticals and materials science. The thermal decomposition of this compound is anticipated to be a multi-step process, initiated by the formation of its cyclic anhydride (B1165640).

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reproducible and accurate TGA data. The following protocol is a recommended starting point for the thermogravimetric analysis of this compound.

2.1. Instrumentation and Parameters

A standard thermogravimetric analyzer is employed for this analysis. Key experimental parameters should be carefully controlled and recorded.

| Parameter | Recommended Value/Condition |

| Instrument | Calibrated Thermogravimetric Analyzer |

| Sample Mass | 5 – 10 mg |

| Crucible | Alumina or platinum pan |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Flow Rate | 20 – 50 mL/min |

2.2. Sample Preparation

-

Ensure the this compound sample is of high purity and has been properly dried to remove any residual solvent.

-

Accurately weigh 5 to 10 mg of the sample into a clean, tared TGA crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

2.3. Experimental Procedure

-

Place the sample crucible in the TGA instrument.

-

Purge the furnace with the inert gas for at least 30 minutes before starting the analysis to ensure an oxygen-free environment.

-

Initiate the heating program with a ramp rate of 10 °C/min from ambient temperature to 600 °C.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset of decomposition, peak decomposition temperatures, and mass loss at each stage.

Data Presentation: Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed in two main stages. The following tables summarize the anticipated quantitative data from the TGA experiment.

Table 1: Summary of TGA Data for this compound

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) |

| Stage 1: Dehydration | ~180 | ~220 | ~9.0 |

| Stage 2: Anhydride Decomposition | ~250 | ~300 | ~91.0 |

Table 2: Detailed Analysis of Decomposition Stages

| Stage | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Gaseous Products |

| 1 | Formation of Camphoric Anhydride (C₁₀H₁₄O₃) + H₂O | 9.00 | ~9.0 | H₂O |

| 2 | Decomposition of Camphoric Anhydride | 91.00 | ~91.0 | CO, CO₂, hydrocarbons |

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment for this compound.

Caption: Experimental workflow for the TGA of this compound.

4.2. Proposed Thermal Decomposition Pathway

This diagram outlines the proposed two-stage thermal decomposition mechanism of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Interpretation of Results

The TGA curve of this compound is expected to show two distinct weight loss steps.

-

First Stage: The initial weight loss of approximately 9.0% corresponds to the intramolecular dehydration of this compound to form camphoric anhydride. This process involves the loss of one molecule of water per molecule of camphoric acid. The onset of this stage is anticipated to be around the melting point of this compound (approximately 186-188 °C).

-

Second Stage: Following the formation of the more stable cyclic anhydride, the second major weight loss event occurs at higher temperatures. This stage represents the decomposition of the camphoric anhydride ring structure. The gaseous products of this decomposition are expected to be a mixture of carbon monoxide, carbon dioxide, and various hydrocarbon fragments, resulting in a weight loss of approximately 91.0%.

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss as a function of temperature, will show two distinct peaks corresponding to the maximum rate of decomposition for each stage. The temperatures of these peaks are valuable for characterizing the thermal stability of the parent compound and its intermediate.

Conclusion

This technical guide outlines the expected thermogravimetric behavior of this compound and provides a detailed framework for its experimental analysis. The proposed two-stage decomposition, involving an initial dehydration to camphoric anhydride followed by the decomposition of the anhydride, is a chemically sound hypothesis based on the thermal analysis of similar dicarboxylic acids. Researchers and drug development professionals can utilize this guide to design and interpret TGA experiments, contributing to a deeper understanding of the thermal properties of this compound for its various applications. It is important to reiterate that the quantitative data presented is predictive, and experimental verification is essential.

A Technical Guide to the Natural Sources and Isolation of (-)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of (-)-camphoric acid, a valuable chiral building block in pharmaceutical synthesis. This document details the extraction of its precursor, (-)-camphor (B167293), from natural plant sources, its subsequent oxidation, and the purification of the final product. All methodologies are presented with detailed experimental protocols, and quantitative data is summarized for comparative analysis.

Natural Sources of (-)-Camphor

This compound is not typically found in significant quantities in nature. It is most commonly synthesized through the oxidation of its enantiomeric precursor, (-)-camphor. While (+)-camphor is more abundant, (-)-camphor can be found in the essential oils of several plant species, making them the primary natural sources for the eventual production of this compound.

Key plant sources for (-)-camphor include:

-

Matricaria chamomilla (German Chamomile): The essential oil of German chamomile flowers can contain varying amounts of camphor (B46023), with some chemotypes exhibiting a higher proportion of the (-)-enantiomer.[1]

-

Chrysanthemum balsamita (Costmary): Certain chemotypes of this plant are known to produce an essential oil rich in camphor, which can be predominantly the (-)-enantiomer.[2][3] The essential oil content in the leaves of C. balsamita can range from 0.31% to 1.25%.[2]

Isolation and Purification of (-)-Camphor from Natural Sources

The isolation of (-)-camphor from its plant sources is a multi-step process involving extraction of the essential oil followed by purification of the target compound.

Extraction of (-)-Camphor via Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[4] This process utilizes steam to volatilize the desired compounds, which are then condensed and collected.

Table 1: Quantitative Data for (-)-Camphor Extraction

| Parameter | Matricaria chamomilla (Flowers) | Chrysanthemum balsamita (Leaves) |

| Essential Oil Yield (w/w of dry plant material) | 0.3% - 1.3% | 0.31% - 1.25%[2] |

| (-)-Camphor Content in Essential Oil (%) | Variable, chemotype dependent[1] | Up to 91% in camphor-type chemotype[3] |

| Overall (-)-Camphor Yield (g/kg of dry plant material) | Dependent on oil yield and camphor content | Potentially up to 11.4 g/kg |

Purification of (-)-Camphor via Fractional Distillation

The essential oil obtained from steam distillation is a mixture of various volatile compounds. To isolate (-)-camphor, fractional distillation under vacuum is employed. This technique separates compounds based on their different boiling points.[5][6]

Oxidation of (-)-Camphor to this compound

The conversion of (-)-camphor to this compound is achieved through oxidation. Both classical and modern, "greener" methods are available.

Classical Method: Nitric Acid Oxidation

Historically, nitric acid has been a common oxidizing agent for this transformation.[7] A patented method provides a detailed protocol with high yields.[8]

Green Chemistry Approach: Oxone® Oxidation

Table 2: Quantitative Data for the Oxidation of (-)-Camphor to this compound

| Parameter | Nitric Acid Oxidation | "Green" Oxidation (Adapted from Borneol Oxidation) |

| Starting Material | (-)-Camphor | (-)-Camphor |

| Oxidizing Agent | Nitric Acid | Oxone® (Potassium Peroxymonosulfate) |

| Yield (%) | Up to 92%[8] | Expected to be high (e.g., >90%) |

| Purity of Crude Product (%) | High, often not requiring further purification[8] | High |

Purification of this compound

The final step is the purification of the synthesized this compound, which is typically achieved through recrystallization.

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 186-188 °C |

| Optical Rotation [α]D | -46° to -48° (c=2, ethanol) |

Experimental Protocols

Protocol for Steam Distillation of (-)-Camphor from Chrysanthemum balsamita**

-

Preparation of Plant Material: Air-dry the leaves of Chrysanthemum balsamita until brittle. Coarsely grind the dried leaves.

-

Apparatus Setup: Assemble a steam distillation apparatus with a 5 L round-bottom flask for steam generation, a 2 L flask for the plant material, a condenser, and a collection vessel.

-

Distillation: Place 500 g of the ground leaves into the plant material flask. Heat the water in the steam generation flask to produce a steady flow of steam. Pass the steam through the plant material. The steam, now carrying the essential oil, will cool in the condenser and collect in the receiving flask.

-

Collection: Continue the distillation for 3-4 hours. The essential oil will form a layer on top of the water (hydrosol).

-

Separation: Separate the essential oil from the hydrosol using a separatory funnel. Dry the essential oil over anhydrous sodium sulfate.

Protocol for Fractional Distillation of (-)-Camphor

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump. Use a 250 mL round-bottom flask for the crude essential oil and a fractionating column packed with Raschig rings.

-

Distillation: Place the crude essential oil into the distillation flask. Apply a vacuum (approximately 10-20 mmHg). Gently heat the flask.

-

Fraction Collection: Collect the fractions that distill over at the boiling point of camphor at the applied pressure. Monitor the temperature at the head of the column to identify the different fractions.

Protocol for Nitric Acid Oxidation of (-)-Camphor to this compound

Adapted from U.S. Patent 2,333,718[8]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6.0 g of mercury and 1.0 g of iron powder in 170 mL of nitric acid (density 1.35 g/mL).

-

Addition of Camphor: To this solution, add 30.5 g of purified (-)-camphor.

-

Heating: Heat the mixture with stirring for 24 hours at 75°C, followed by 36 hours at 80°C.

-

Isolation of Crude Product: After cooling, the precipitated camphoric acid is collected by vacuum filtration and washed with cold water.

-

Workup: The aqueous filtrate can be concentrated under reduced pressure to recover dissolved camphoric acid.

-

Drying: Dry the combined camphoric acid under reduced pressure. The expected yield is approximately 92%.[8]

Protocol for Recrystallization of this compound

-

Solvent Selection: Water or a mixture of ethanol (B145695) and water can be used as the recrystallization solvent.

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent (near boiling).

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Drying: Dry the crystals in a vacuum oven.

Visualization of Workflows

Isolation of (-)-Camphor from Chrysanthemum balsamita

Caption: Workflow for the isolation of (-)-camphor.

Synthesis and Purification of this compound

Caption: Workflow for the synthesis of this compound.

References

- 1. Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory. | Semantic Scholar [semanticscholar.org]

- 2. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Purification [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. Camphor - Wikipedia [en.wikipedia.org]

- 8. US2333718A - Process of preparing camphoric acid - Google Patents [patents.google.com]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. gctlc.org [gctlc.org]

- 11. ERIC - EJ936778 - Oxidation of Borneol to Camphor Using Oxone and Catalytic Sodium Chloride: A Green Experiment for the Undergraduate Organic Chemistry Laboratory, Journal of Chemical Education, 2011-May [eric.ed.gov]

(-)-Camphoric Acid: A Comprehensive Technical Guide to Chirality and Absolute Configuration

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Camphoric acid, a naturally derived chiral dicarboxylic acid, serves as a critical building block in asymmetric synthesis and the development of novel pharmaceuticals. Its rigid bicyclic structure and defined stereochemistry make it an invaluable tool for introducing chirality into molecules. This technical guide provides an in-depth analysis of the chirality and absolute configuration of this compound, detailing its physicochemical properties and the experimental methodologies used for its stereochemical determination.

Chirality and Absolute Configuration of this compound

This compound possesses two chiral centers at the C1 and C3 positions of its cyclopentane (B165970) ring. The levorotatory enantiomer, denoted as this compound, has the absolute configuration of (1S,3R) .[1][2][3] Its mirror image, the dextrorotatory enantiomer, is (+)-camphoric acid with the (1R,3S) configuration. The specific spatial arrangement of the carboxyl and methyl groups around these stereocenters dictates its chiroptical properties and its interactions with other chiral molecules.

Physicochemical and Chiroptical Properties

The distinct stereochemistry of this compound gives rise to its unique set of physical and optical properties. These properties are crucial for its identification, characterization, and application in stereoselective processes.

| Property | Value | Reference |

| Absolute Configuration | (1S,3R) | [1] |

| Synonyms | This compound, (1S,3R)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 188-190 °C | |

| Specific Rotation [α]²⁰/D | -48° (c=10 in ethanol) | |

| Solubility | Soluble in ethanol, methanol, diethyl ether. Limited solubility in water. | |

| pKa | Not available |

Experimental Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of this compound relies on a combination of chiroptical and crystallographic techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound from (-)-Camphor (B167293)

A common route to obtaining this compound is through the oxidation of the corresponding enantiomer of camphor (B46023).

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve (-)-camphor in glacial acetic acid.

-

Oxidation: Slowly add an oxidizing agent, such as nitric acid or sodium hypochlorite, to the camphor solution. The reaction temperature should be carefully controlled, typically below 50°C, to prevent over-oxidation to a carboxylic acid.

-

Reaction Monitoring: The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled, and the excess oxidizing agent is neutralized. For instance, with sodium hypochlorite, a saturated sodium bisulfite solution can be used until a negative starch-iodide test is achieved.

-

Isolation: The crude this compound is then isolated by filtration.

-

Purification: The product is purified by recrystallization from a suitable solvent, such as water, to yield white crystals of this compound.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive determination of the three-dimensional structure and, consequently, the absolute configuration of a chiral molecule.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution. This can be achieved by slow evaporation of a solvent, such as water or an organic solvent mixture. The choice of solvent and crystallization conditions (temperature, concentration) are critical for obtaining crystals suitable for diffraction.

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. This map is used to build a model of the molecule's structure.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine the enantiomeric excess and, by correlation, the absolute configuration of a chiral carboxylic acid.

Experimental Protocol (using a Chiral Derivatizing Agent):

-

Derivatization: A sample of this compound is reacted with a chiral auxiliary, such as a chiral amine, to form diastereomeric amides. The reaction must proceed to completion to avoid kinetic resolution.

-

NMR Analysis: The ¹H NMR spectrum of the resulting diastereomeric mixture is recorded. Due to the different spatial environments, the protons in the two diastereomers will exhibit distinct chemical shifts, leading to separate signals.

-

Enantiomeric Excess Calculation: The enantiomeric excess (e.e.) can be determined by integrating the signals corresponding to each diastereomer.

-

Absolute Configuration Assignment: By comparing the NMR spectrum to that of a standard prepared from a known enantiomer of the chiral auxiliary and a known enantiomer of the carboxylic acid, the absolute configuration of the original this compound sample can be confirmed.

Logical Workflow for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound follows a logical progression of experiments and analysis.

Caption: Workflow for the determination of the absolute configuration of this compound.

Conclusion

The (1S,3R) absolute configuration of this compound is a cornerstone of its utility in stereocontrolled synthesis. A thorough understanding of its chiroptical properties and the experimental methods used for its characterization is paramount for researchers in drug discovery and materials science. The methodologies outlined in this guide provide a framework for the reliable determination of the stereochemistry of this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using (-)-Camphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development.

One of the most robust and widely used methods for resolving racemic amines is through the formation of diastereomeric salts. This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, such as (-)-camphoric acid. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Subsequently, the individual enantiomers of the amine can be recovered from the separated diastereomeric salts.

This document provides a detailed protocol for the chiral resolution of racemic amines using this compound, including a summary of quantitative data and a visual workflow.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.

A racemic mixture of an amine, (R)-amine and (S)-amine, is reacted with an enantiomerically pure chiral acid, for instance, this compound. This acid-base reaction forms two diastereomeric salts: [(R)-amine-(-)-camphoric acid] and [(S)-amine-(-)-camphoric acid]. Because these salts are diastereomers, they have different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.

The separated diastereomeric salt is then treated with a base to neutralize the camphoric acid and liberate the free amine, now in an enantiomerically enriched form. The more soluble diastereomeric salt remaining in the filtrate can also be treated in a similar manner to recover the other enantiomer of the amine.

Quantitative Data Summary

The efficiency of a chiral resolution is assessed by the yield and the enantiomeric excess (e.e.) of the separated enantiomers. The following table summarizes representative quantitative data for the chiral resolution of a racemic amine using a chiral acid resolving agent.

| Racemic Amine | Chiral Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of Less Soluble Enantiomer (%) | e.e. of Less Soluble Enantiomer (%) | Yield of More Soluble Enantiomer (%) | e.e. of More Soluble Enantiomer (%) |

| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | Salt of (R,R)-(-)-amine | 70 | >99 | 70 | 79 |

Note: Data presented is for (-)-Camphor-10-sulphonic acid, a derivative of camphoric acid, as a representative example due to the availability of complete quantitative data.

Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a racemic primary or secondary amine using this compound. The specific conditions, such as solvent and temperature, may require optimization for different amines.

Materials:

-

Racemic amine

-

This compound (enantiomerically pure)

-

Solvent (e.g., methanol (B129727), ethanol, acetone, or ethyl acetate)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, separatory funnel, rotary evaporator)

-

Chiral HPLC or GC system for enantiomeric excess determination

Procedure:

Step 1: Formation of Diastereomeric Salts

-

In a suitable flask, dissolve the racemic amine in a minimal amount of the chosen solvent (e.g., methanol or ethanol). Heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also using minimal volume and heating if necessary.

-

Slowly add the this compound solution to the amine solution with continuous stirring.

-

The mixture may become cloudy or a precipitate may start to form. Heat the mixture to reflux until a clear solution is obtained.

-